

Laquinimod solid-phase extraction optimization

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Compound Focus: Laquinimod

CAS No.: 248281-84-7

Cat. No.: S532492

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Laquinimod SPE Method Overview

The table below summarizes the key parameters for the sensitive, low-level determination of **Laquinimod** in human plasma using solid-phase extraction [1].

Parameter	Specification
Analytical Technique	Liquid Chromatography / Tandem Mass Spectrometry (LC/MS/MS)
Objective	Determination of Laquinimod in human plasma
Sample Preparation	Solid-Phase Extraction (SPE)
Chromatography	Isocratic elution
Internal Standard	Stable isotope (13 C6)-labeled Laquinimod
Mass Transition (Laquinimod)	m/z 357.1 → 236.1
Dynamic Range	0.4 - 100 nmol/L
Lower Limit of Quantification (LLOQ)	0.4 nmol/L

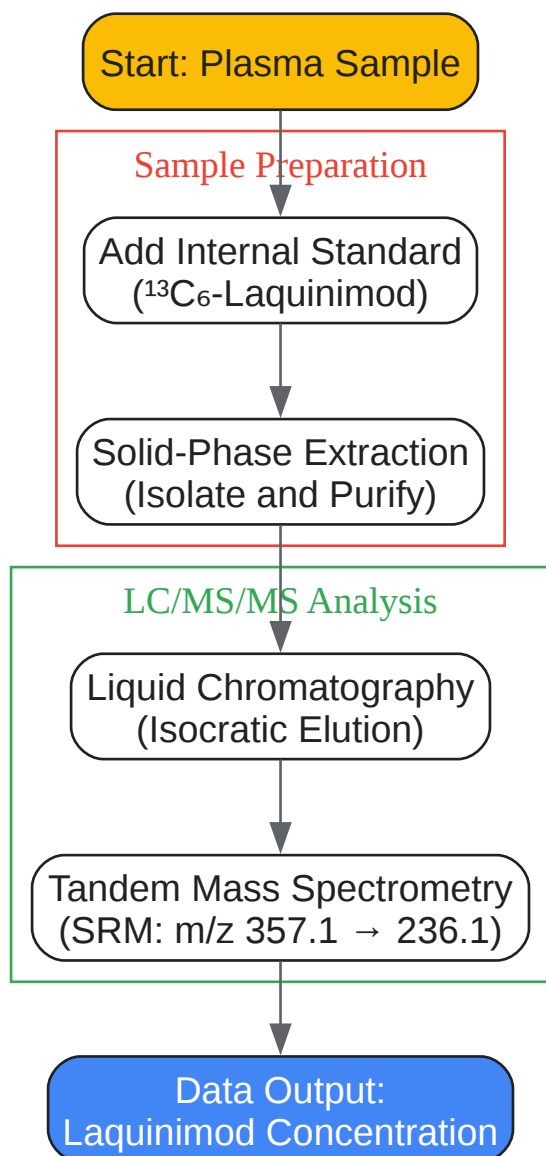
Parameter	Specification
Extraction Recovery	90 - 97%
Precision (Intra-/Inter-day)	1.6 - 3.5% / 2.1 - 5.7%

Detailed Experimental Protocol

Here is a detailed workflow for the SPE method, developed and validated for clinical pharmacokinetic profiling [1].

- **Internal Standard Addition:** Add the stable isotope-labeled internal standard (**¹³C6**)-**Laquinimod** to the human plasma sample. Using a stable isotope-labeled analog corrects for potential losses during preparation and variations in instrument response.
- **Solid-Phase Extraction:** Pass the plasma sample through the SPE cartridge. This step is designed to isolate and pre-concentrate **Laquinimod** while removing proteins and other interfering components from the plasma.
- **Elution:** Elute the purified **Laquinimod** from the SPE cartridge for analysis.
- **LC/MS/MS Analysis:**
 - **Chromatography:** Perform an isocratic separation. Isocratic elution can provide rapid and reproducible results for specific methods.
 - **Mass Spectrometry:** Use **Selected Reaction Monitoring (SRM)** with electrospray ionization in positive mode. Monitor the specific mass-to-charge (m/z) transition of the **Laquinimod** parent ion (357.1) to its characteristic product ion (236.1).

This process can be visualized in the following workflow:



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Troubleshooting Guide & FAQs

Q1: The recovery for my Laquinimod SPE is lower than the 90-97% reported in the method. What could be the cause?

- **Check the SPE cartridge conditioning:** Incomplete conditioning of the sorbent can lead to poor analyte retention and low recovery. Ensure the cartridge is properly primed with the appropriate solvents.

- **Review the elution solvent strength:** An elution solvent that is too weak will not efficiently desorb the analyte, while one that is too strong might co-elute more interference. Verify that you are using the correct solvent composition and volume as specified by the method.
- **Inspect for sorbent drying:** Allowing the SPE sorbent bed to dry completely after sample loading can cause poor elution efficiency and low recovery. The bed should remain moist throughout the process.

Q2: My method shows significant matrix effects or interference peaks. How can I improve specificity?

- **Confirm the mass transition:** The primary strength of this method is the high specificity of SRM. Double-check that the mass spectrometer is accurately monitoring the transition m/z **357.1** → **236.1** for **Laquinimod** and the corresponding transition for the internal standard.
- **Optimize chromatographic separation:** Even with SRM, isocratic methods can sometimes co-elute isobaric interferences. You may need to fine-tune the composition of the mobile phase or the type of analytical column to improve the separation and shift the retention time of **Laquinimod** away from potential interferents.

Q3: How should I handle plasma samples to ensure the stability of Laquinimod?

- The validated method indicates that **Laquinimod is stable in plasma for at least 3 months when stored at -20°C** [1]. For longer-term storage, consider -80°C. Always practice proper sample handling, such as using amber vials if light sensitivity is a concern and avoiding repeated freeze-thaw cycles.

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References

1. development, validation and application of two methods in ... [pubmed.ncbi.nlm.nih.gov]

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